molecular formula C15H16N2O B2428869 N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide CAS No. 94843-61-5

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide

Cat. No.: B2428869
CAS No.: 94843-61-5
M. Wt: 240.306
InChI Key: YEOGLOQMCFIYLL-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a benzamide moiety with a methyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide
  • N-(4,6-dimethylpyridin-2-yl)-3-methylbenzylamine
  • N-(4,6-dimethylpyridin-2-yl)-3-methylbenzoic acid

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-4-6-13(8-10)15(18)17-14-9-11(2)7-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOGLOQMCFIYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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